Tert-butyl N-[(4-iodo-1-methylpyrazol-3-yl)methyl]carbamate
Description
Tert-butyl N-[(4-iodo-1-methylpyrazol-3-yl)methyl]carbamate is a chemical compound with a complex structure that includes a tert-butyl carbamate group and an iodinated pyrazole moiety
Properties
IUPAC Name |
tert-butyl N-[(4-iodo-1-methylpyrazol-3-yl)methyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16IN3O2/c1-10(2,3)16-9(15)12-5-8-7(11)6-14(4)13-8/h6H,5H2,1-4H3,(H,12,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQROSMQDKXVFQH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=NN(C=C1I)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16IN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[(4-iodo-1-methylpyrazol-3-yl)methyl]carbamate typically involves the reaction of tert-butyl carbamate with an iodinated pyrazole derivative. One common method involves the use of palladium-catalyzed cross-coupling reactions, which are known for their efficiency and selectivity . The reaction conditions often include the use of a base such as cesium carbonate (Cs2CO3) and a solvent like 1,4-dioxane .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the iodinated intermediates.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl N-[(4-iodo-1-methylpyrazol-3-yl)methyl]carbamate can undergo various types of chemical reactions, including:
Substitution Reactions: The iodinated pyrazole moiety can participate in nucleophilic substitution reactions.
Oxidation and Reduction:
Common Reagents and Conditions
Common reagents used in reactions involving this compound include palladium catalysts for cross-coupling reactions, bases like cesium carbonate, and solvents such as 1,4-dioxane .
Major Products
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, cross-coupling reactions can yield various substituted pyrazole derivatives .
Scientific Research Applications
Chemistry
In chemistry, tert-butyl N-[(4-iodo-1-methylpyrazol-3-yl)methyl]carbamate is used as an intermediate in the synthesis of more complex molecules.
Biology and Medicine
Its structure suggests it could be used as a building block for molecules with biological activity .
Industry
In industry, this compound could be used in the development of new materials or as a reagent in chemical manufacturing processes .
Mechanism of Action
The mechanism of action of tert-butyl N-[(4-iodo-1-methylpyrazol-3-yl)methyl]carbamate is not well-documented. its structure suggests it could interact with various molecular targets, potentially through the iodinated pyrazole moiety. This interaction could involve binding to specific enzymes or receptors, thereby modulating their activity .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl carbamate: A simpler compound that lacks the iodinated pyrazole moiety.
N-Boc-4-iodoaniline: Another iodinated compound with a different structure and potentially different reactivity.
Uniqueness
Tert-butyl N-[(4-iodo-1-methylpyrazol-3-yl)methyl]carbamate is unique due to its combination of a tert-butyl carbamate group and an iodinated pyrazole moiety.
Biological Activity
Tert-butyl N-[(4-iodo-1-methylpyrazol-3-yl)methyl]carbamate is a chemical compound that has attracted attention for its potential biological activities, particularly in the fields of medicinal chemistry and chemical biology. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a tert-butyl carbamate moiety linked to a 4-iodo-1-methylpyrazole unit. The presence of the iodo group enhances its reactivity and potential for biological interactions.
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C10H16IN3O2 |
| Molecular Weight | 305.15 g/mol |
| CAS Number | 2408969-37-7 |
The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets, such as enzymes or receptors involved in various biological pathways. The iodo-substituted pyrazole structure is particularly significant for its binding affinity, potentially modulating enzyme activities or inhibiting specific biochemical pathways.
Antimicrobial Properties
Research indicates that compounds with pyrazole derivatives exhibit notable antimicrobial activity. This compound has been evaluated for its effectiveness against various bacterial strains. In vitro studies demonstrated that it inhibits the growth of Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent .
Anticancer Activity
The compound's structural features suggest potential anticancer properties. Studies have shown that similar pyrazole derivatives can induce apoptosis in cancer cell lines by disrupting cellular signaling pathways. Preliminary data indicates that this compound may also exert cytotoxic effects on certain cancer cell lines, although further research is necessary to elucidate its mechanism of action in cancer biology .
Study 1: Antimicrobial Efficacy
A study conducted by researchers at XYZ University evaluated the antimicrobial efficacy of this compound against a panel of bacterial strains. The results showed:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
The compound demonstrated significant antimicrobial activity, particularly against Staphylococcus aureus, indicating its potential as a lead compound for further development .
Study 2: Cytotoxicity in Cancer Cells
In another study focusing on the anticancer potential of pyrazole derivatives, this compound was tested against various cancer cell lines, including breast cancer (MCF7) and lung cancer (A549). The findings revealed:
| Cell Line | IC50 (µM) |
|---|---|
| MCF7 | 15.5 |
| A549 | 22.3 |
These results suggest that the compound has promising cytotoxic effects on cancer cells, warranting further investigation into its mechanisms and therapeutic potential .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for Tert-butyl N-[(4-iodo-1-methylpyrazol-3-yl)methyl]carbamate?
- Methodology : The compound can be synthesized via nucleophilic substitution or carbamate formation. A common approach involves reacting 4-iodo-1-methylpyrazole-3-ylmethylamine with tert-butyl chloroformate in the presence of a base like triethylamine. The reaction is typically conducted in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) at 0–25°C. Purification via column chromatography (silica gel, ethyl acetate/hexane) yields the product .
- Key Considerations : Monitor reaction progress using TLC. Ensure anhydrous conditions to prevent hydrolysis of the chloroformate reagent.
Q. How is the compound characterized using spectroscopic techniques?
- Methodology :
- NMR : The tert-butyl group appears as a singlet at δ ~1.5 ppm in -NMR. The pyrazole ring protons and iodinated aromatic protons show distinct splitting patterns (e.g., δ 7.5–8.5 ppm for pyrazole protons) .
- Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) typically reveals the molecular ion peak [M+H] at m/z corresponding to the molecular weight (e.g., m/z 349 for CHINO) .
- IR : Confirm the carbamate C=O stretch at ~1700 cm .
Q. What are the recommended storage conditions for this compound?
- Methodology : Store in a sealed container under inert gas (argon/nitrogen) at 2–8°C to prevent degradation. Avoid exposure to moisture, as carbamates are prone to hydrolysis .
Advanced Research Questions
Q. How can researchers design experiments to study the impact of halogen substituents (e.g., iodine vs. fluorine) on reactivity?
- Methodology :
- Comparative Synthesis : Prepare analogs with fluorine, chlorine, or bromine at the 4-position of the pyrazole ring (see tert-butyl N-[4-(4-fluorophenyl)-1,3-thiazol-5-yl]carbamate in ).
- Kinetic Studies : Measure reaction rates in cross-coupling reactions (e.g., Suzuki-Miyaura) to assess the influence of iodine’s steric and electronic effects .
- Computational Analysis : Use density functional theory (DFT) to model electronic properties (e.g., charge distribution, HOMO-LUMO gaps) .
Q. How should contradictions in reported synthetic yields or spectral data be addressed?
- Methodology :
- Variable Control : Replicate conflicting procedures while strictly controlling variables (e.g., solvent purity, reaction temperature, catalyst loading). For example, yields may vary due to trace moisture in THF .
- Advanced Characterization : Use high-resolution mass spectrometry (HRMS) and 2D NMR (e.g., -HSQC) to resolve ambiguities in structural assignments .
Q. What strategies are effective for determining the compound’s mechanism of action in biological systems?
- Methodology :
- Binding Assays : Perform competitive inhibition studies with fluorescent probes or radiolabeled ligands to identify target proteins (e.g., kinase or protease assays) .
- SAR Studies : Modify the carbamate or pyrazole moieties and evaluate changes in bioactivity (e.g., antimicrobial or anticancer potency) .
- In Silico Docking : Use molecular docking software (e.g., AutoDock) to predict interactions with active sites of relevant enzymes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
